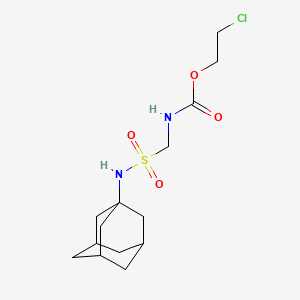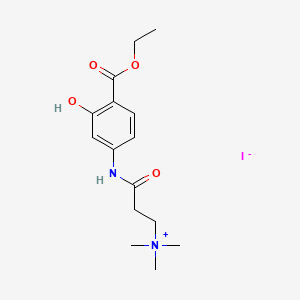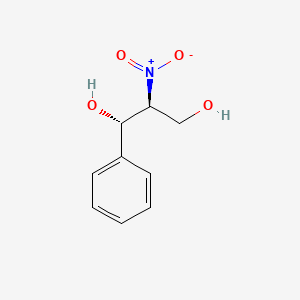
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol is an organic compound with a nitro group and a phenyl group attached to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol typically involves the nitration of 1-phenylpropane-1,3-diol. One common method is the reaction of 1-phenylpropane-1,3-diol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-amino-1-phenylpropane-1,3-diol.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The phenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-1-phenylethanol: Similar structure but with a shorter carbon chain.
2-Nitro-1-phenylpropan-1-ol: Similar structure but with a hydroxyl group instead of a diol.
1-Nitro-2-phenylethane: Similar structure but with the nitro group on a different carbon.
Uniqueness
(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol is unique due to the presence of both a nitro group and a diol on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
5285-85-8 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(1S,2S)-2-nitro-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H11NO4/c11-6-8(10(13)14)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2/t8-,9-/m0/s1 |
Clé InChI |
KAPBNJZOLYDLQK-IUCAKERBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]([C@H](CO)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C(C(CO)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



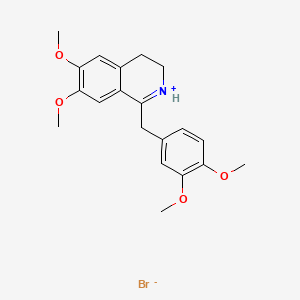

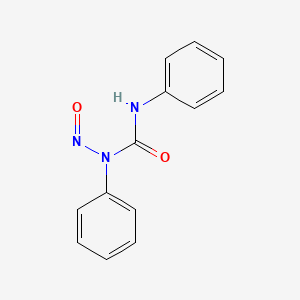
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)


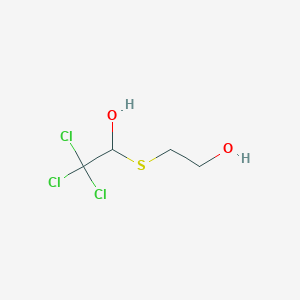

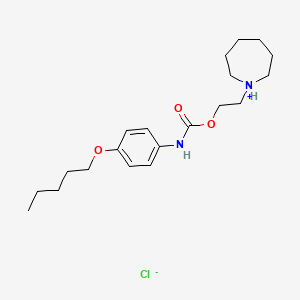
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
